TM-25659

Pharmacokinetics Oral Bioavailability TAZ modulator

TM-25659 (2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-yl-methyl]-3H-imidazo[4,5-b]pyridine) is a fully synthetic, low-molecular-weight heterocyclic compound (MW = that functions as a pharmacological modulator of the transcriptional co-activator with PDZ-binding motif (TAZ/WWTR1). Initially identified through high-throughput screening for compounds that enhance nuclear TAZ localization, TM-25659 promotes osteoblast differentiation via RUNX2 while simultaneously suppressing PPARγ-dependent adipocyte differentiation in a TAZ-dependent manner.

Molecular Formula C30H28N8
Molecular Weight 500.6 g/mol
Cat. No. B2724417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM-25659
Molecular FormulaC30H28N8
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C
InChIInChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37)
InChIKeyKCOQNLYGMQJUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TM-25659 (TAZ Modulator) – Baseline Identity, Chemical Class, and Core Pharmacological Characteristics for Research Procurement


TM-25659 (2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-yl-methyl]-3H-imidazo[4,5-b]pyridine) is a fully synthetic, low-molecular-weight heterocyclic compound (MW = 500) that functions as a pharmacological modulator of the transcriptional co-activator with PDZ-binding motif (TAZ/WWTR1) [1]. Initially identified through high-throughput screening for compounds that enhance nuclear TAZ localization, TM-25659 promotes osteoblast differentiation via RUNX2 while simultaneously suppressing PPARγ-dependent adipocyte differentiation in a TAZ-dependent manner [1]. The compound is orally bioavailable, exhibits a favorable pharmacokinetic profile with a terminal half-life of approximately 9.85 h in preclinical models, and has demonstrated dual anti-osteoporotic and anti-obesity activities in vivo [1][2].

Why TM-25659 Cannot Be Replaced by Other TAZ Modulators or In-Class Compounds – Key Differentiation Drivers for Scientific Selection


Although several compounds have been reported to activate TAZ—including the natural flavonoid kaempferol, the antiseptic agent ethacridine, and the synthetic compounds IBS008738 and IBS004735—these agents exhibit fundamentally distinct mechanistic signatures, pharmacokinetic properties, and tissue-specific functional outcomes that preclude their interchangeable use with TM-25659 [1][2]. Unlike kaempferol, which is a multi-target phytochemical with extremely poor oral bioavailability (~2%) and a short terminal half-life (3–4 h), TM-25659 achieves ~51% absolute oral bioavailability and sustained systemic exposure (t₁/₂ = 9.85 h) [3][4]. Ethacridine, despite promoting TAZ dephosphorylation, lacks oral bioavailability (gastrointestinal absorption <0.1%) and carries established toxicity concerns associated with systemic use [5]. Furthermore, TM-25659 uniquely engages the GCN2–phospho-eIF2α–ATF4–FGF21 signaling axis to ameliorate insulin resistance, a pathway not activated by IBS008738, IBS004735, or kaempferol, making receptor-level or pathway-level substitution scientifically unsound [6]. The quantitative evidence below substantiates why TM-25659 must be specifically procured for experiments where these differential properties are critical.

TM-25659 Quantitative Evidence Guide: Head-to-Head, Cross-Study, and Class-Level Differentiation Data for Procurement Decisions


Oral Bioavailability of TM-25659 vs. Kaempferol – A Decisive Criterion for In Vivo Experimental Design

TM-25659 demonstrates mean absolute oral bioavailability of 50.9% in rats across a dose range of 2–10 mg/kg, which is ~25-fold higher than the reported oral bioavailability of the natural TAZ activator kaempferol (~2%) [1][2]. This difference has profound implications for achieving effective systemic exposure in in vivo models without requiring prohibitively high oral dosing or parenteral administration routes.

Pharmacokinetics Oral Bioavailability TAZ modulator

Terminal Elimination Half-Life: TM-25659 vs. Kaempferol – Sustained Target Engagement Advantage

The terminal elimination half-life (t₁/₂) of TM-25659 is 9.85 h as reported by Sigma-Aldrich (and 4.60–7.40 h in the dedicated PK study depending on dose and compartment model) [1], compared with a terminal half-life of only 3–4 h for kaempferol and an even shorter elimination half-life of approximately 20–30 min for its active metabolite [2]. This longer half-life supports sustained TAZ modulation in vivo with less frequent dosing.

Half-life Pharmacokinetics TAZ modulation

TAZ Nuclear Localization Potency Without Altering Total TAZ Levels – Selectivity vs. Ethacridine

TM-25659 enhances nuclear TAZ localization in a dose-dependent manner (2–100 μM) in pluripotent C3H10T1/2 cells without altering total TAZ protein levels and without affecting Ser89 phosphorylation [1]. In contrast, ethacridine promotes global TAZ dephosphorylation through enhanced interaction with protein phosphatases, which results in increased unphosphorylated TAZ and broader nuclear accumulation [2]. This difference in mechanism—targeted modulation of TAZ subcellular distribution without altering total TAZ homeostasis vs. broad dephosphorylation—is a relevant distinction for experiments requiring pathway-specific interpretation.

TAZ nuclear localization Selectivity Post-translational modification

Dual In Vivo Efficacy on Bone Mass and Body Weight – TM-25659 vs. Vehicle in Disease Models

TM-25659 (50 mg/kg, i.p., every other day for 2 weeks) significantly suppressed bone loss in ovariectomized mice and decreased weight gain in two independent obesity models: high-fat diet (HFD)-induced obese mice and ob/ob mice [1]. In the HFD model, TM-25659 treatment improved fasting blood glucose, insulin sensitivity, and insulin-stimulated Akt phosphorylation, while in ob/ob mice, body weight gain was attenuated without affecting food intake [1][2]. No other TAZ modulator has published data demonstrating this specific dual efficacy profile in bone and metabolic tissues simultaneously.

Osteoporosis Obesity In vivo efficacy

FGF21 Pathway Activation via GCN2 – A Unique Signaling Signature Not Shared by Other TAZ Modulators

TM-25659 increased FGF21 mRNA expression, protein levels, and FGF21 secretion in C2 myotubes via activation of the GCN2–phospho-eIF2α–ATF4 pathway, and this effect was abolished by FGF21 siRNA knockdown [1]. In C57BL/6J mice on HFD for 30 weeks, TM-25659 treatment increased both FGF21 mRNA and protein expression in skeletal muscle alongside improved insulin sensitivity [1]. This FGF21-dependent mechanism has not been reported for kaempferol, ethacridine, IBS008738, or IBS004735.

FGF21 GCN2 Insulin resistance

TM-25659 Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo Studies Targeting the Bone–Adipose Axis: Concurrent Osteoporosis and Obesity Models

TM-25659 is the only TAZ modulator with published in vivo evidence for simultaneous suppression of bone loss and attenuation of body weight gain. Its dual efficacy in ovariectomy-induced osteoporosis and HFD-induced obesity models [1] makes it the compound of choice for preclinical studies exploring the bone–fat endocrine axis, mesenchymal stem cell lineage allocation, and metabolic syndrome-related skeletal fragility.

Chronic Oral Dosing Regimens Requiring Favorable Systemic Exposure

With 50.9% oral bioavailability and a terminal half-life of 9.85 h, TM-25659 is uniquely suited among TAZ modulators for chronic oral dosing studies [2]. Kaempferol's ~2% oral bioavailability and ethacridine's negligible gastrointestinal absorption render them unsuitable for experiments where consistent, sustained systemic TAZ modulation is required through the oral route.

Insulin Resistance and Skeletal Muscle Metabolism Research Utilizing the FGF21–GCN2 Axis

TM-25659's demonstrated activation of the GCN2–phospho-eIF2α–ATF4–FGF21 signaling cascade in C2 myotubes and in HFD-fed mouse skeletal muscle [3] positions it as a specialized tool compound for dissecting the role of TAZ in muscle insulin sensitivity. No other known TAZ activator engages this pathway, providing a unique experimental handle for FGF21-related metabolic research.

Mechanistic Studies of TAZ Nuclear Translocation Without Total TAZ Pool Disruption

For experiments examining the subcellular trafficking of TAZ independently of total protein turnover or canonical Ser89 phosphorylation—as is relevant for Hippo pathway dissection—TM-25659 provides a cleaner pharmacological profile than ethacridine (which induces broad TAZ dephosphorylation) [4][5]. Its dose-dependent enhancement of nuclear TAZ localization (2–100 μM) without altering total TAZ levels is a defined experimental parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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